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Compound of Interest

Compound Name: Piperoxan hydrochloride

Cat. No.: B7814549

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperoxan hydrochloride, a notable synthetic compound, has garnered significant attention
within the scientific community for its distinct pharmacological profile. Initially recognized as the
first antihistamine, its primary classification now lies as a potent az2-adrenergic receptor
antagonist. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of Piperoxan hydrochloride.
Detailed experimental protocols for its synthesis and for the determination of its key properties
are presented, alongside a thorough examination of its mechanism of action and its influence
on cellular signaling pathways. This document aims to serve as a critical resource for
researchers and professionals engaged in drug discovery and development, offering
foundational data and methodologies for future investigations into this versatile molecule.

Chemical Structure and Identification

Piperoxan hydrochloride is the hydrochloride salt of Piperoxan. The core structure features a
benzodioxan ring system linked to a piperidine moiety via a methylene bridge.

Chemical Name: 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidine hydrochloride

Molecular Formula: C1aH20CINO2[1]
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Molecular Weight: 269.77 g/mol [1][2]

CAS Number: 135-87-5[1][2]

Canonical SMILES: C1CCN(CC1)CC2COC3=CC=CC=C302.CI[Z]
InChl Key: BITRIBQGQMGGQI-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Piperoxan hydrochloride is
essential for its application in research and development, influencing factors such as solubility,
stability, and bioavailability.

Property Value Reference(s)

Melting Point 229-231 °C

DMSO: =31 mg/mL (114.91
Solubility mM) Chloroform: 30 mg/mL [1]
PBS (pH 7.2): 10 mg/mL

Data not available in the
pKa
searched sources.

Appearance Crystalline solid [1]

Experimental Protocols

Methodology: The melting point of Piperoxan hydrochloride can be determined using a

standard capillary melting point apparatus.

o Asmall, dry sample of Piperoxan hydrochloride is finely powdered and packed into a
capillary tube to a height of 2-3 mm.

e The capillary tube is placed in the heating block of the melting point apparatus.

e The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the
expected melting point.
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e The temperature range is recorded from the point at which the first drop of liquid appears to
the point at which the entire sample has melted.

Methodology: The solubility of Piperoxan hydrochloride in various solvents is determined by
the equilibrium saturation method.

An excess amount of Piperoxan hydrochloride is added to a known volume of the solvent
(e.g., DMSO, Chloroform, PBS) in a sealed vial.

o The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24
hours) to ensure equilibrium is reached.

e The suspension is then filtered or centrifuged to remove the undissolved solid.

e The concentration of Piperoxan hydrochloride in the clear supernatant is quantified using a
suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

Methodology: The acid dissociation constant (pKa) can be determined by potentiometric
titration or UV-Vis spectrophotometry.

e Potentiometric Titration:

o

A solution of Piperoxan hydrochloride of known concentration is prepared in water.

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the

[¢]

pH is continuously monitored with a calibrated pH meter.

[¢]

A titration curve (pH versus volume of titrant added) is plotted.

[¢]

The pKa is determined from the pH at the half-equivalence point.

Pharmacological Properties

Piperoxan hydrochloride is a well-characterized antagonist of az-adrenergic receptors and
also possesses activity as a first-generation histamine receptor antagonist.
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Functional Assay

Receptor Subtype Binding Affinity (Ki) Reference(s)
(ICs0/EC5s0)

Oza-Adrenergic 5.4 nM Data not available

ozs-Adrenergic 2.0nM Data not available

02C-Adrenergic 1.3nM Data not available

Histamine Hi Data not available Data not available

Experimental Protocols

Methodology: To determine the binding affinity (Ki) of Piperoxan hydrochloride for o2-
adrenergic receptor subtypes, competitive radioligand binding assays are performed using cell
membranes expressing the specific receptor subtype.

Membrane Preparation: Cells stably expressing the human aza, azs, or a2C adrenergic
receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to
pellet the membranes, which are then washed and resuspended in a binding buffer.

e Binding Assay: A fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine or [3H]-
MK912) is incubated with the prepared cell membranes in the presence of increasing
concentrations of unlabeled Piperoxan hydrochloride.

 Incubation and Separation: The reaction mixtures are incubated at a specific temperature for
a defined period to reach equilibrium. The bound and free radioligand are then separated by
rapid filtration through glass fiber filters.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

o Data Analysis: The concentration of Piperoxan hydrochloride that inhibits 50% of the
specific binding of the radioligand (ICso) is determined by non-linear regression analysis of
the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki
=1Cso/ (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.
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Methodology: To assess the functional antagonist activity of Piperoxan hydrochloride at oz-
adrenergic receptors, a cyclic adenosine monophosphate (CAMP) accumulation assay is
employed in cells expressing the receptor.

o Cell Culture and Treatment: Cells expressing the target az-adrenergic receptor subtype are
seeded in multi-well plates. The cells are then pre-incubated with varying concentrations of
Piperoxan hydrochloride.

e Agonist Stimulation: Following pre-incubation, the cells are stimulated with a known az-
adrenergic receptor agonist (e.g., clonidine or UK-14,304) in the presence of a
phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

 CAMP Measurement: After a defined incubation period, the cells are lysed, and the
intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g.,
HTRF, ELISA, or AlphaScreen).

» Data Analysis: The ability of Piperoxan hydrochloride to inhibit the agonist-induced
decrease in cCAMP levels is quantified. The ICso value, representing the concentration of
Piperoxan hydrochloride that causes 50% inhibition of the agonist response, is determined
by non-linear regression analysis.

Synthesis of Piperoxan Hydrochloride

The synthesis of Piperoxan hydrochloride can be achieved through a multi-step process
starting from catechol.

Synthetic Workflow
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Caption: Synthetic route for Piperoxan hydrochloride.

Experimental Protocol

o Synthesis of 2-Hydroxymethyl-1,4-benzodioxane: Catechol is reacted with epichlorohydrin in
the presence of an aqueous base. The phenoxide ion formed from catechol attacks the
epoxide ring of epichlorohydrin, leading to the formation of 2-hydroxymethyl-1,4-
benzodioxane after intramolecular cyclization.

e Synthesis of 2-Chloromethyl-1,4-benzodioxane: The hydroxyl group of 2-hydroxymethyl-1,4-
benzodioxane is converted to a chloride using thionyl chloride.

¢ Synthesis of Piperoxan (Free Base): 2-Chloromethyl-1,4-benzodioxane is then reacted with
piperidine. The piperidine acts as a nucleophile, displacing the chloride to form the free base
of Piperoxan.

o Formation of Piperoxan Hydrochloride: The free base of Piperoxan is dissolved in a
suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride in
ether to precipitate Piperoxan hydrochloride. The resulting solid is collected by filtration,
washed with cold ether, and dried under vacuum.
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Signaling Pathways

As an az-adrenergic receptor antagonist, Piperoxan hydrochloride primarily modulates
signaling pathways regulated by these G protein-coupled receptors (GPCRS). az-Adrenergic
receptors are coupled to inhibitory G proteins (Gai/o).

oz-Adrenergic Receptor Signaling Pathway
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Caption: Antagonistic effect of Piperoxan HCI on az-adrenergic signaling.
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Upon binding of an agonist like norepinephrine or epinephrine, the az-adrenergic receptor
activates the Gai/o subunit of the associated G protein. This leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular levels of the second messenger cCAMP. Lower
CcAMP levels lead to reduced activation of Protein Kinase A (PKA) and a subsequent decrease
in the phosphorylation of its target proteins, thereby modulating various cellular responses.
Piperoxan hydrochloride, by blocking the binding of endogenous agonists to the a:-
adrenergic receptor, prevents this inhibitory signaling cascade. This results in a disinhibition of
adenylyl cyclase, leading to an increase in CAMP levels and subsequent cellular effects.

Conclusion

Piperoxan hydrochloride remains a molecule of significant interest due to its potent o2-
adrenergic antagonist activity. This guide has provided a detailed overview of its chemical
structure, physicochemical properties, and pharmacological characteristics, supplemented with
experimental methodologies for its synthesis and analysis. The presented information serves
as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug
development, facilitating further exploration of Piperoxan hydrochloride's therapeutic
potential and its utility as a pharmacological tool. Future research could focus on elucidating its
effects on other receptor systems and further defining its structure-activity relationships to
guide the development of more selective and potent analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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